6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine
CAS No.:
Cat. No.: VC16283525
Molecular Formula: C24H18Cl2N6S2
Molecular Weight: 525.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18Cl2N6S2 |
|---|---|
| Molecular Weight | 525.5 g/mol |
| IUPAC Name | 6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C24H18Cl2N6S2/c1-13-11-15(7-9-17(13)25)27-21-30-22(28-16-8-10-18(26)14(2)12-16)32-23(31-21)34-24-29-19-5-3-4-6-20(19)33-24/h3-12H,1-2H3,(H2,27,28,30,31,32) |
| Standard InChI Key | QPMUSANUKJLFKR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NC5=CC(=C(C=C5)Cl)C)Cl |
Introduction
Chemical Identity and Structural Characteristics
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N'-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound characterized by a triazine core substituted with a benzothiazole moiety and two 4-chloro-3-methylphenyl groups. The molecular formula is C₂₄H₁₈Cl₂N₆S₂, with a molecular weight of 525.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₁₈Cl₂N₆S₂ |
| Molecular Weight | 525.5 g/mol |
| CAS Number | Not explicitly listed |
| SMILES | CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NC5=CC(=C(C=C5)Cl)C)Cl |
| LogP | Estimated ~5.8–6.0 |
Key Structural Features:
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Triazine Core: A six-membered ring with three nitrogen atoms at positions 1, 3, and 5.
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Benzothiazole Moiety: A fused benzene-thiazole ring system linked via a sulfanyl (-S-) group.
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4-Chloro-3-Methylphenyl Substituents: Bulky aromatic groups attached to the triazine nitrogen atoms, enhancing steric effects and electronic interactions.
Synthesis and Preparation
The synthesis involves multi-step reactions, typically:
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Formation of the Triazine Backbone: Reacting 1,3,5-triazine derivatives with amines or chlorinated intermediates.
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Introduction of Benzothiazole: Coupling a benzothiazole-2-thiol derivative to the triazine via nucleophilic substitution.
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Functionalization with 4-Chloro-3-Methylphenyl Groups: Use of chlorinated phenyl compounds under controlled temperature and solvent conditions (e.g., dichloromethane or ethanol).
Critical Reaction Conditions:
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Temperature: 50–75°C to optimize yield and purity.
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Catalysts: May involve acid or base catalysis for intermediate formation.
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Purification: Recrystallization from ethanol or ethyl acetate .
Biological Activities and Mechanistic Insights
While direct data on this compound is limited, related triazine-benzothiazole hybrids exhibit notable bioactivity:
Hypothetical Targets:
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Kinases: c-Met, VEGFR, or BCR-ABL in cancer cells.
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Enzymes: Topoisomerases, reverse transcriptases, or proteases.
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Membrane Integrity: Disruption via hydrophobic interactions .
Comparative Analysis with Analogous Compounds
The compound’s structural uniqueness lies in the combination of benzothiazole and triazine motifs. Below is a comparison with related derivatives:
Structure-Activity Relationships (SAR):
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Benzothiazole: Enhances π-π interactions and redox activity.
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4-Chloro-3-Methylphenyl: Balances hydrophobicity and electronic effects.
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Triazine Core: Provides a scaffold for hydrogen bonding and metal coordination .
Physical and Spectroscopic Properties
Limited experimental data is available, but theoretical predictions and analogs suggest:
| Property | Value/Description |
|---|---|
| Solubility | Low in water; moderate in organic solvents (e.g., DMSO, ethanol) |
| Melting Point | Estimated 150–200°C (based on triazine-benzothiazole hybrids) |
| IR Peaks | ~1,600–1,550 cm⁻¹ (C=N/C=C), ~1,300 cm⁻¹ (C-S) |
| ¹H NMR | δ 7.2–8.0 (aromatic protons), δ 3.8–4.2 (methyl groups), δ 2.5–3.0 (S-CH₂) |
X-ray Crystallography: Hypothetical structure analysis would reveal:
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Planar Triazine Ring: With adjacent substituents adopting staggered conformations.
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Hydrogen Bonding: Potential N-H···S or N-H···Cl interactions in the crystal lattice .
Toxicological and Pharmacokinetic Considerations
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Metabolic Pathways: Hepatic oxidation (CYP450 enzymes), sulfation, or glucuronidation.
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Toxicity Risks: Potential hepatotoxicity or genotoxicity at high doses, as seen in some triazine derivatives .
In Silico Predictions:
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LogP: ~5.8–6.0 (high lipophilicity, favoring passive membrane permeability).
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Polar Surface Area: ~60 Ų (moderate bioavailability).
Future Research Directions
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Biological Evaluation:
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Cytotoxicity Assays: MTT or Alamar Blue tests against cancer cell lines (e.g., HeLa, MCF-7).
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Antimicrobial Screening: Agar diffusion or broth microdilution against S. aureus, E. coli.
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Structural Optimization:
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Substituent Replacement: Swapping 4-chloro-3-methylphenyl for electron-withdrawing/donating groups.
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Linker Modification: Replacing sulfanyl with thioether or carbonyl groups.
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Computational Modeling:
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